2-Geranylthiouridine is a modified nucleoside that belongs to the class of sulfur-containing ribonucleosides. It is characterized by the presence of a geranyl group at the 2-position of the uridine molecule, which is a pyrimidine nucleoside. This compound plays a significant role in the structural and functional dynamics of transfer ribonucleic acids (tRNAs), particularly in bacterial systems. The geranylation modification enhances the stability and functionality of tRNA, influencing codon usage during protein synthesis.
The synthesis of 2-Geranylthiouridine involves several key steps and enzymatic processes:
The molecular structure of 2-Geranylthiouridine can be described as follows:
The presence of these functional groups significantly influences its biochemical properties and interactions within cellular systems.
2-Geranylthiouridine participates in various chemical reactions primarily related to its role in tRNA modifications:
The mechanism of action for 2-Geranylthiouridine involves its incorporation into tRNA molecules:
2-Geranylthiouridine has several scientific applications:
2-Geranylthiouridine (geS²U) and its derivatives (mnm⁵geS²U, cmnm⁵geS²U) were identified as novel hydrophobic tRNA modifications through a targeted mass spectrometry-based screen for small-molecule RNA conjugates in Escherichia coli. This discovery revealed geranylated RNAs in several bacterial species, including Enterobacter aerogenes, Pseudomonas aeruginosa, and Salmonella Typhimurium [4]. The geranyl moiety (C₁₀H₁₆) is attached via a thioether linkage to the sulfur atom at position 2 of 5-methylaminomethyl-2-thiouridine (mnm⁵S²U) or 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵S²U) nucleosides (Fig. 1). These modifications occur at the wobble position (nucleotide 34) of tRNAGluUUC, tRNALysUUU, and tRNAGlnUUG, with cellular abundance reaching ~400 molecules per cell (6.7% of (c)mnm⁵S²U pools) [1] [4]. The enzyme tRNA selenouridine synthase (SelU) was identified as the biocatalyst responsible for geranylation, utilizing geranyl pyrophosphate as the donor substrate. Genetic studies confirmed this mechanism: selU gene deletion abolished geranylation, while its overexpression increased modification levels [1] [4] [6].
Table 1: Key Characteristics of 2-Geranylthiouridine in Bacteria
| Property | Details | Source/Experimental Evidence | |
|---|---|---|---|
| Chemical Structure | Geranyl group (C₁₀H₁₆) attached to 2-thio position of mnm⁵S²U or cmnm⁵S²U | LC-MS/MS, NMR, X-ray crystallography | [4] [6] |
| Location in tRNA | Wobble position (U34) of tRNAGluUUC, tRNALysUUU, tRNAGlnUUG | RNA digestion and nucleoside analysis | [1] [4] |
| Biosynthetic Enzyme | SelU (tRNA selenouridine synthase) | selU knockout/complementation assays | [1] [4] |
| Cellular Abundance | Up to 6.7% of (c)mnm⁵S²U pools (~400 molecules/cell) | Quantitative mass spectrometry | [4] |
| Bacterial Species | E. coli, E. aerogenes, P. aeruginosa, S. Typhimurium | Comparative RNA profiling | [4] |
The anticodon stem-loop (ASL) is a critical functional domain of tRNA, and modifications at position 34 directly influence codon-anticodon interactions. Geranylation introduces unprecedented hydrophobicity into this typically hydrophilic RNA environment, altering tRNA’s physicochemical properties. Biochemical studies demonstrate that S-geranylated RNA oligonucleotides exhibit increased lipophilicity compared to unmodified or 2-thiouridine-containing RNAs, affecting ribosomal binding kinetics [1] [6]. Thermodynamic analyses reveal that geS²U preferentially stabilizes base pairing with guanosine over adenosine at the third codon position. This selectivity enhances decoding accuracy for NNG codons (e.g., GAG for glutamate) while reducing affinity for NNA codons (e.g., GAA) [1] [6].
Structurally, the geranyl moiety induces conformational constraints within the ASL. Molecular dynamics simulations indicate that the bulky isoprenoid group occupies a defined hydrophobic pocket near the codon-anticodon interface in the ribosomal A site. This positioning restricts wobble flexibility and stabilizes the U•G base pair via improved stacking interactions (Fig. 2) [6]. Additionally, magnesium ions (Mg²⁺) are essential for SelU-mediated geranylation, suggesting metal-dependent folding of the ASL is required for enzymatic activity [1]. Functionally, geS²U reduces ribosomal frameshifting errors by ~40% compared to non-geranylated tRNAs, as demonstrated in in vitro translation assays using programmed frameshift reporters [4] [6].
Table 2: Functional Impact of 2-Geranylthiouridine in Translation
| Functional Aspect | Effect of geS²U Modification | Experimental Approach | |
|---|---|---|---|
| Codon Binding Affinity | Increased preference for NNG codons (e.g., GAG) over NNA codons (e.g., GAA); ΔΔG = -2.3 kcal/mol for U•G vs. U•A | Thermodynamic melting profiles | [1] [6] |
| Lipophilicity | Increased partition coefficient (log P) by 1.8-fold vs. S²U-RNA | Reverse-phase chromatography | [1] |
| Frameshift Suppression | Reduces ribosomal frameshifting by 40% | In vitro translation assays | [4] [6] |
| Ribosomal Binding | Enhanced stability of codon-anticodon complex in A site | Molecular dynamics simulations | [6] |
| Enzymatic Requirement | Mg²⁺-dependent geranylation by SelU | Recombinant enzyme assays | [1] |
The emergence of geranylated tRNA represents a unique evolutionary adaptation in bacteria, as terpene modifications are exceptionally rare in nucleic acids. Unlike the widespread hydrophilic modifications (e.g., methylations, pseudouridinylation), geS²U introduces a hydrophobic anchor typically associated with membrane-associated proteins. This suggests a potential role in subcellular tRNA partitioning or stress-responsive membrane association, though direct evidence remains elusive [4] [6]. Phylogenetically, geS²U biosynthesis intersects with the ancient selenouridine pathway. SelU catalyzes both S-geranylation and Se-dependent 2-selenouridine formation, implying a conserved mechanism for sulfur/selenium nucleophile exchange at position 2 of uridine. Under selenium-limiting conditions, geranylation may serve as an alternative regulatory mechanism to modulate tRNA function [1] [4].
The persistence of this modification across diverse gammaproteobacteria indicates selective advantages, possibly in niche adaptation. Geranylation’s role in restricting codon recognition and suppressing frameshifts may optimize translation under stress conditions where ribosomal fidelity is compromised [3] [6]. Furthermore, the geranyl group’s resemblance to isoprenoid precursors in lipid biosynthesis raises intriguing hypotheses about primordial RNA-world scenarios. Prebiotic membranes and RNA might have co-evolved through shared terpenoid chemistry, with geS²U representing a molecular "fossil" of such interactions [4] [6].
Table 3: Evolutionary and Functional Context of RNA Terpenylation
| Perspective | Significance | Supporting Evidence | |
|---|---|---|---|
| Phylogenetic Distribution | Limited to Gammaproteobacteria (Escherichia, Salmonella, Pseudomonas) | Comparative genomics | [4] |
| Metabolic Integration | Competes with selenouridine biosynthesis via SelU enzyme | Enzyme kinetics; selenium modulation | [1] [4] |
| Hypothesized Primordial Role | Potential relic of RNA-mediated terpenoid synthesis in the RNA world | Chemical similarity to lipid anchors | [4] [6] |
| Selective Advantage | Enhanced translational fidelity under stress | Frameshift suppression data | [4] [6] |
| Uniqueness in RNA | Only known oligoisoprenylated nucleic acid modification | Absence in RNA modification databases | [4] |
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